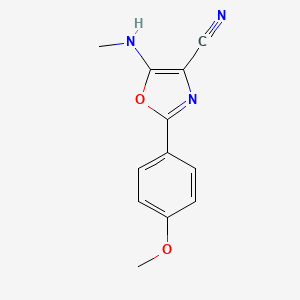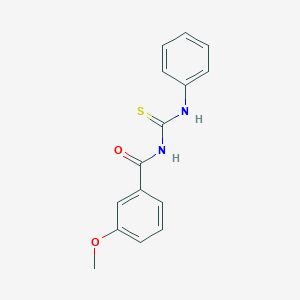
N-(anilinocarbonothioyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(anilinocarbonothioyl)-3-methoxybenzamide, also known as ANIT, is a chemical compound that has been widely used in scientific research due to its unique properties. ANIT is a thioamide derivative of 3-methoxybenzamide, which is a common intermediate in the synthesis of various organic compounds. ANIT has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用机制
N-(anilinocarbonothioyl)-3-methoxybenzamide induces liver toxicity and cholestasis by inhibiting the activity of bile salt export pump (BSEP), which is responsible for transporting bile acids from hepatocytes into bile canaliculi. N-(anilinocarbonothioyl)-3-methoxybenzamide binds to BSEP and disrupts its function, leading to the accumulation of bile acids in hepatocytes and the development of cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide also induces oxidative stress and inflammation, which contribute to liver injury.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is characterized by the accumulation of bile acids in hepatocytes, which can cause liver damage and inflammation. N-(anilinocarbonothioyl)-3-methoxybenzamide also induces oxidative stress and lipid peroxidation, which can further exacerbate liver injury. In addition, N-(anilinocarbonothioyl)-3-methoxybenzamide has been shown to affect the expression of various genes involved in liver function and metabolism.
实验室实验的优点和局限性
N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is a well-established model for studying liver injury and cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide is a relatively simple and inexpensive compound that can be easily synthesized and used in laboratory experiments. However, N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is a reversible model, and the effects of N-(anilinocarbonothioyl)-3-methoxybenzamide on liver injury may differ from those of other cholestatic agents. Moreover, N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is not a perfect model for human liver disease, and caution should be taken when extrapolating the results to humans.
未来方向
There are several future directions for research on N-(anilinocarbonothioyl)-3-methoxybenzamide. One area of interest is the development of new therapeutic agents for the treatment of cholestasis and liver injury. N-(anilinocarbonothioyl)-3-methoxybenzamide can be used as a model compound for screening potential drug candidates that target BSEP or other molecular targets involved in liver function and metabolism. Another area of interest is the study of the long-term effects of N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis on liver function and metabolism. This information could provide new insights into the pathogenesis of liver disease and the development of new therapeutic strategies. Finally, future studies could focus on the development of new animal models for studying liver injury and cholestasis that more closely mimic human disease.
Conclusion:
N-(anilinocarbonothioyl)-3-methoxybenzamide is a thioamide derivative of 3-methoxybenzamide that has been widely used in scientific research as a model compound for studying liver toxicity and cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide-induced cholestasis is a well-established model for studying the pathogenesis of liver injury and the mechanisms of liver regeneration. N-(anilinocarbonothioyl)-3-methoxybenzamide binds to BSEP and disrupts its function, leading to the accumulation of bile acids in hepatocytes and the development of cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide also induces oxidative stress and inflammation, which contribute to liver injury. While N-(anilinocarbonothioyl)-3-methoxybenzamide has several advantages as a model compound, caution should be taken when extrapolating the results to humans. Future research on N-(anilinocarbonothioyl)-3-methoxybenzamide could focus on the development of new therapeutic agents, the study of long-term effects on liver function and metabolism, and the development of new animal models for studying liver injury and cholestasis.
合成方法
N-(anilinocarbonothioyl)-3-methoxybenzamide can be synthesized by reacting aniline with carbon disulfide and chloroacetic acid, followed by condensation with 3-methoxybenzoyl chloride. The resulting compound is then purified by recrystallization to obtain N-(anilinocarbonothioyl)-3-methoxybenzamide in a high yield. The synthesis of N-(anilinocarbonothioyl)-3-methoxybenzamide is relatively simple and can be performed using standard laboratory techniques.
科学研究应用
N-(anilinocarbonothioyl)-3-methoxybenzamide has been used extensively in scientific research as a model compound for studying liver toxicity and cholestasis. N-(anilinocarbonothioyl)-3-methoxybenzamide-induced liver injury is a well-established model for studying the pathogenesis of cholestasis and liver damage. N-(anilinocarbonothioyl)-3-methoxybenzamide has also been used to study the role of bile acids in liver injury and the mechanisms of liver regeneration.
属性
IUPAC Name |
3-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-9-5-6-11(10-13)14(18)17-15(20)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOULDGPSYJOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)
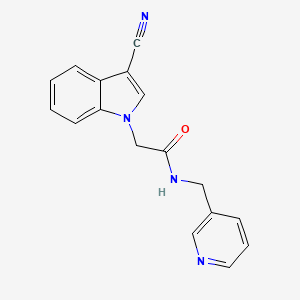


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)
![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

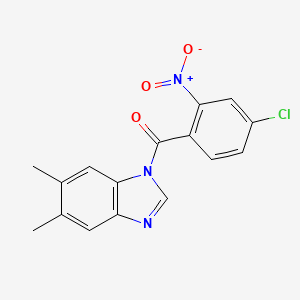
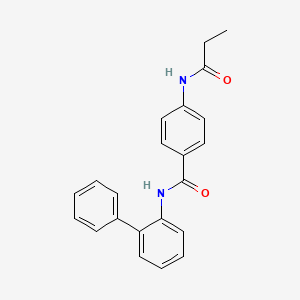
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
